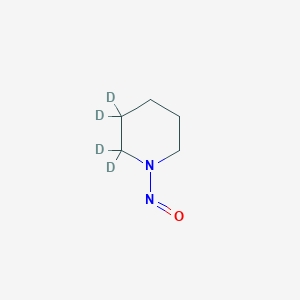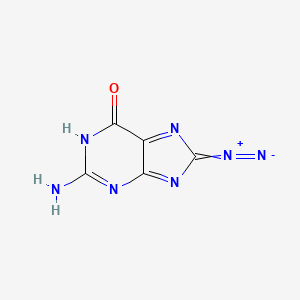![molecular formula C13H10N2 B13819491 6H-6,9-Methanoazepino[1,2-a]benzimidazole CAS No. 235-83-6](/img/structure/B13819491.png)
6H-6,9-Methanoazepino[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-6,9-Methanoazepino[1,2-a]benzimidazole is a nitrogen-containing heterocyclic compound. It is part of the benzimidazole family, which is known for its wide range of biological activities and applications in medicinal chemistry . The structure of this compound includes a fused ring system that combines the benzimidazole core with an azepine ring, creating a unique and complex molecular framework.
Métodos De Preparación
The synthesis of 6H-6,9-Methanoazepino[1,2-a]benzimidazole typically involves the construction of the benzimidazole core followed by the formation of the azepine ring. One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents under acidic conditions . This is followed by cyclization reactions to form the azepine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Análisis De Reacciones Químicas
6H-6,9-Methanoazepino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
6H-6,9-Methanoazepino[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 6H-6,9-Methanoazepino[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
6H-6,9-Methanoazepino[1,2-a]benzimidazole can be compared with other benzimidazole derivatives, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring system but differ in the specific arrangement of nitrogen atoms and additional rings.
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
235-83-6 |
|---|---|
Fórmula molecular |
C13H10N2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8,11,13-hexaene |
InChI |
InChI=1S/C13H10N2/c1-2-4-12-11(3-1)14-13-10-6-5-9(7-10)8-15(12)13/h1-6,8,10H,7H2 |
Clave InChI |
CYGOZAJEHXHPKR-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1=CN3C2=NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride](/img/structure/B13819412.png)
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B13819431.png)







![1-Bromo-3-ethyladamantane; 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane](/img/structure/B13819480.png)


